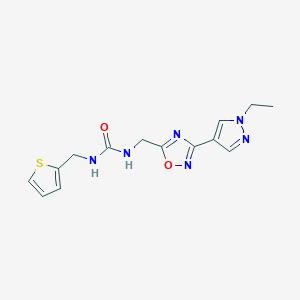

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a novel synthetic molecule featuring a combination of pyrazole, oxadiazole, and thiophene moieties. This structure suggests potential biological activities due to the diverse pharmacological properties associated with these functional groups. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This molecular formula indicates the presence of nitrogen-rich heterocycles that are often linked to various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

Compounds with thiophene and pyrazole structures have been investigated for their antimicrobial properties. Research indicates that these derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a related study demonstrated that certain pyrazole-containing compounds showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has also been documented. These compounds may inhibit key inflammatory mediators such as COX enzymes and cytokines, thereby reducing inflammation in various models .

The biological activities of this compound are likely mediated through several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety is known to interact with enzymes like cyclooxygenases (COX), which play a crucial role in inflammation and cancer progression.

- DNA Interaction : Pyrazole derivatives can intercalate into DNA or disrupt its replication process, leading to apoptosis in cancer cells.

- Receptor Modulation : Compounds with thiophene rings may act on specific receptors involved in cellular signaling pathways related to inflammation and tumor growth.

Study 1: Anticancer Activity Evaluation

In a recent study published in Pharmaceutical Research, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against various cell lines. The compound similar to this compound exhibited an IC50 value of 12 µM against the MCF7 breast cancer cell line, indicating potent activity .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The results indicated that a derivative closely related to our compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of both pyrazole and thiophene rings is significant in enhancing the biological activity of the compound.

Table 1: Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organisms |

|---|---|---|

| 1-((3-(1-ethyl...urea | 15 | Staphylococcus aureus, Escherichia coli |

| Chloramphenicol | 20 | Staphylococcus aureus, Escherichia coli |

| Ciprofloxacin | 10 | Staphylococcus aureus, Escherichia coli |

The data indicates that the tested compound exhibits comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. One notable study demonstrated that similar urea derivatives significantly inhibited cell proliferation across multiple cancer cell lines.

Case Study: U937 Cell Line

In a comparative study involving the U937 cell line, the compound exhibited an IC50 value of 16.23 μM, indicating its effectiveness in inducing apoptosis in cancer cells. This was more effective than etoposide (IC50 = 17.94 μM), suggesting mechanisms involving cell cycle arrest or apoptosis pathways.

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| U937 | 16.23 | Etoposide | 17.94 |

| THP-1 | >50 | Doxorubicin | 0.5 |

The biological activity can be attributed to interactions with specific biological targets, where the pyrazole ring plays a crucial role in inhibiting enzymes related to cancer progression and microbial resistance.

Enzyme Inhibition

Studies indicate that compounds like 1-((3-(1-ethyl...urea inhibit critical enzymes such as carbonic anhydrases and DNA gyrases. These enzymes are essential for bacterial survival and cancer cell proliferation, making this compound a promising candidate for further research in enzyme inhibition.

Análisis De Reacciones Químicas

1,2,4-Oxadiazole Ring Formation

The oxadiazole core is typically synthesized via cyclization of a hydrazine derivative with a carbonyl compound . A plausible mechanism involves:

-

Condensation : Reaction of a hydrazine derivative with a ketone or aldehyde to form an intermediate

-

Cyclization : Oxidative ring closure to form the five-membered oxadiazole

| Step | Reagents | Conditions |

|---|---|---|

| Cyclization | Hydrazine derivative, carbonyl compound | Acidic conditions, reflux |

Pyrazole Substituent Installation

The 1-ethyl-1H-pyrazol-4-yl group likely originates from:

-

Pyrazole formation via cyclocondensation of a hydrazine derivative with a diketone

-

Alkylation to introduce the ethyl group at the N-position

Thiophen-2-ylmethyl Group Coupling

This group is typically introduced via:

-

Alkylation : Thiophen-2-ylmethanol reacting with a halide or electrophile

-

Cross-coupling : Palladium-mediated coupling if aromatic substitution is required

Urea Linkage Formation

The urea bond forms through:

-

Isocyanate reaction : Nucleophilic attack of an amine on an isocyanate

-

Coupling agents : Use of carbodiimides or other catalysts under controlled conditions

Purification and Characterization

Post-synthesis, purification methods may include:

-

Column chromatography for heterocycle-containing compounds

Key analytical techniques:

| Method | Purpose |

|---|---|

| 1H NMR | Proton environment analysis |

| 13C NMR | Carbon assignment |

| HRMS | Molecular weight confirmation |

Chemical Reactivity Profile

The compound exhibits multiple reactive sites:

-

Urea hydrolysis : Potential amidase-catalyzed cleavage

-

Oxadiazole ring : Susceptible to nucleophilic attack at sulfur

-

Pyrazole : Electrophilic substitution possible at 4-position

Stability and Handling

Propiedades

IUPAC Name |

1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-2-20-9-10(6-17-20)13-18-12(22-19-13)8-16-14(21)15-7-11-4-3-5-23-11/h3-6,9H,2,7-8H2,1H3,(H2,15,16,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSZHMMHRXWAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.